G-Quadruplex Binding Affinity of Derived Oligomers
The synthetic utility of 2-(6-bromopyridin-2-yl)oxazole as a monomer is validated by the binding affinities of the pyridyl-oxazole oligomers it enables. In fluorescence titration assays, the 6-mer and 7-mer oligomers assembled from this building block exhibited high-affinity binding to the Na⁺-induced antiparallel 22AG G-quadruplex, with dissociation constants (KD) of 0.8 × 10⁻⁷ M⁻¹ and 0.6 × 10⁻⁷ M⁻¹, respectively [1]. These values represent a quantifiable benchmark for G-quadruplex recognition, and the oligomers displayed substantial selectivity for G-quadruplex over duplex DNA in competitive FRET melting assays [1]. In contrast, the 5-mer oligomer showed significantly reduced affinity [1], underscoring that the precise geometry conferred by the 2-(6-bromopyridin-2-yl)oxazole monomer is critical for achieving the optimal oligomer length and binding properties.
| Evidence Dimension | Dissociation constant (KD) for Na⁺-induced antiparallel 22AG G-quadruplex |
|---|---|
| Target Compound Data | 6-mer oligomer: KD = 0.8 × 10⁻⁷ M⁻¹; 7-mer oligomer: KD = 0.6 × 10⁻⁷ M⁻¹ |
| Comparator Or Baseline | 5-mer oligomer: significantly lower affinity (quantitative KD not reported) |
| Quantified Difference | 6-mer and 7-mer exhibit high nanomolar to sub-nanomolar affinity; 5-mer shows poor binding |
| Conditions | Fluorescence titration with prefolded DNA, Na⁺ buffer conditions |
Why This Matters
This data demonstrates that oligomers built from 2-(6-bromopyridin-2-yl)oxazole achieve defined, high-affinity G-quadruplex recognition, a property not attainable with alternative building blocks that would alter oligomer length or geometry.
- [1] Rizeq N, Georgiades SN. Investigation of 'Head-to-Tail'-Connected Oligoaryl N,O-Ligands as Recognition Motifs for Cancer-Relevant G-Quadruplexes. Molecules. 2017;22(12):2160. View Source
